1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane

Description

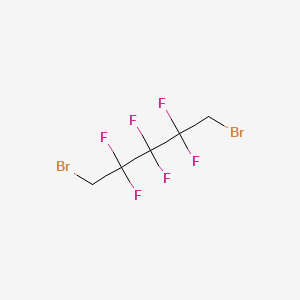

1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a halogenated alkane with the chemical formula C₅H₄Br₂F₆. scbt.com It belongs to a class of compounds where a central alkyl chain is partially fluorinated and terminated at both ends by bromine atoms. The presence of the stable hexafluoropropane core (-CF₂-CF₂-CF₂-) imparts properties characteristic of fluorinated substances, such as thermal stability and unique electronic effects, while the terminal bromine atoms provide reactive sites for further chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 33619-78-2 |

| Molecular Formula | C₅H₄Br₂F₆ |

| Molecular Weight | 337.88 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSMXOXREPKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CBr)(F)F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374140 | |

| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33619-78-2 | |

| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33619-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Dibromo 2,2,3,3,4,4 Hexafluoropentane

Established Synthetic Routes to α,ω-Dibromoperfluoroalkanes

Traditional methods for the synthesis of α,ω-dibromoperfluoroalkanes, which are applicable to 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane, rely on well-established reaction pathways such as radical bromination, halogen exchange, and the functionalization of olefins.

Radical Bromination Approaches

Radical bromination serves as a fundamental method for the introduction of bromine atoms into perfluoroalkane chains. This approach can be initiated from precursors like perfluoroalkyl iodides or hydrides. The general mechanism involves the homolytic cleavage of a bromine source, often initiated by heat or UV light, to generate bromine radicals. These radicals then participate in a chain reaction to replace a terminal atom or functional group with bromine.

Another radical approach is the anti-Markovnikov addition of hydrogen bromide (HBr) to a terminal diene, such as 2,2,3,3,4,4-hexafluoro-1,5-hexadiene, in the presence of peroxides. masterorganicchemistry.comyoutube.com The peroxide initiates the formation of a bromine radical, which then adds to the terminal carbon of the double bond, leading to the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr yields the terminal bromide and regenerates the bromine radical, propagating the chain reaction. chemistrysteps.comyoutube.com

| Precursor Type | Reagents | Conditions | Product | General Yield Range |

| Perfluoroalkyl diiodide | Br2 | Heat or UV light | α,ω-Dibromoperfluoroalkane | Moderate to High |

| Perfluoroalkane dihydride | NBS, Radical Initiator | Heat or UV light | α,ω-Dibromoperfluoroalkane | Variable |

| Perfluoroalkadiene | HBr, Peroxides (ROOR) | Heat or UV light | α,ω-Dibromoperfluoroalkane | Good to Excellent |

Note: The yields are general ranges for these types of reactions and may vary depending on the specific substrate and conditions.

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, represents a versatile method for the synthesis of bromoalkanes from other haloalkanes. wikipedia.org In the context of preparing this compound, a precursor such as 1,5-dichloro- or 1,5-diiodo-2,2,3,3,4,4-hexafluoropentane could be treated with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone (B3395972) or acetonitrile.

The reaction is driven to completion by the precipitation of the less soluble sodium or lithium chloride/iodide from the reaction mixture. While the classic Finkelstein reaction is commonly used to synthesize alkyl iodides, the principle can be extended to the synthesis of alkyl bromides from chlorides, although it may require more forcing conditions. Aromatic Finkelstein reactions, catalyzed by copper(I) iodide with diamine ligands, have also been developed for less reactive aromatic halides. wikipedia.org

| Starting Material | Brominating Agent | Solvent | Key Principle |

| 1,5-Dichloro-2,2,3,3,4,4-hexafluoropentane | NaBr or LiBr | Acetone | Le Châtelier's principle (precipitation of NaCl) |

| 1,5-Diiodo-2,2,3,3,4,4-hexafluoropentane | CuBr2 | Polar aprotic solvent | Formation of a more stable C-Br bond |

Olefin Functionalization Strategies

The direct functionalization of perfluoroolefins provides another route to α,ω-dibromoperfluoroalkanes. This can be achieved through the addition of bromine (Br2) across a carbon-carbon double bond. For a precursor like 2,2,3,3,4,4-hexafluoropent-1-ene, the addition of bromine would yield a vicinal dibromide. To obtain the terminal 1,5-dibromo product, a bifunctional starting material with terminal double bonds would be necessary, such as 2,2,3,3,4,4-hexafluoro-1,5-hexadiene. The reaction with bromine would proceed via an electrophilic addition mechanism to yield the tetrabrominated intermediate, which would then require further chemical manipulation to arrive at the desired this compound.

A more direct approach involves the anti-Markovnikov addition of HBr to a terminal diene, as mentioned in the radical bromination section, which can also be considered an olefin functionalization strategy.

Novel and Emerging Synthetic Approaches for this compound

Recent advances in synthetic chemistry offer new avenues for the preparation of this compound, often with improved efficiency, selectivity, and milder reaction conditions.

Metal-Mediated or Catalyzed Perfluoroalkylation Methods

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-halogen bonds. nih.govnih.govrsc.org While specific examples for the direct C-H bromination of 2,2,3,3,4,4-hexafluoropentane at the terminal positions are scarce, related methodologies suggest its feasibility. For instance, palladium-catalyzed C-H halogenation has become a significant method in organic synthesis. researchgate.net These reactions often employ a directing group to achieve site-selectivity, which could be a potential strategy for the targeted bromination of a suitable precursor.

Copper-catalyzed reactions have also shown promise in the halogenation of fluorinated compounds. These methods could potentially be adapted for the selective bromination of perfluoroalkane chains.

| Catalyst System | Halogen Source | Substrate Type | Potential Advantage |

| Palladium complexes | N-Bromosuccinimide (NBS) | Perfluoroalkane with directing group | High site-selectivity |

| Copper salts | Bromide salts | Activated perfluoroalkane | Milder reaction conditions |

Photochemical and Electrochemical Synthesis

Photochemical methods, utilizing light to initiate reactions, offer a green and efficient alternative for halogenation. vapourtec.comresearchoutreach.org The photobromination of alkanes and arenes with elemental bromine is a well-established process that proceeds via a radical mechanism. colab.ws This approach could be applied to 2,2,3,3,4,4-hexafluoropentane, where UV irradiation would promote the formation of bromine radicals, leading to the substitution of terminal hydrogens. The selectivity of this reaction would depend on the relative stability of the resulting carbon-centered radicals.

Electrochemical synthesis provides another sustainable route for halogenation by avoiding the use of stoichiometric chemical oxidants. mdpi.comfrontiersin.orgnih.govrsc.orgencyclopedia.pub In an electrochemical setup, bromide ions can be oxidized at the anode to generate bromine or bromine radicals in situ. These reactive species can then halogenate the substrate in the reactor. This method allows for precise control over the reaction by adjusting the applied current or potential. The electrochemical bromination of various organic compounds, including alkenes and arenes, has been successfully demonstrated and could be adapted for the synthesis of this compound from a suitable precursor like 2,2,3,3,4,4-hexafluoropentane-1,5-diol. researchgate.netresearchgate.netchemimpex.com

| Method | Key Principle | Bromine Source | Potential Advantages |

| Photochemical | UV light-induced radical formation | Elemental Bromine (Br2) | Mild conditions, high atom economy |

| Electrochemical | Anodic oxidation of bromide | Bromide salts (e.g., NaBr) | Avoids hazardous reagents, precise control |

Advanced Reaction Conditions (e.g., High Hydrostatic Pressure, Flow Chemistry)

The synthesis of fluorinated compounds can often be enhanced through the use of advanced reaction conditions such as high hydrostatic pressure and flow chemistry. These techniques can lead to improved yields, selectivity, and safety.

High Hydrostatic Pressure:

High-pressure conditions can influence the rates and equilibria of chemical reactions. For the synthesis of polyfluorinated compounds, pressures of up to 12 bar have been utilized in the fluorination of polyfluoroalkane mixtures with elemental fluorine to produce perfluoroalkanes. This approach has been shown to achieve high yields while minimizing the formation of by-products. Applying high pressure can favor the formation of more compact transition states, potentially increasing the efficiency of addition reactions that could lead to the formation of this compound.

Flow Chemistry:

Flow chemistry offers significant advantages for handling hazardous reagents and controlling highly exothermic reactions, which are common in fluorination chemistry. vapourtec.comrsc.org Continuous-flow microreactors provide excellent heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. beilstein-journals.orgsyrris.com For the synthesis of perfluorinated dibromoalkanes, a flow chemistry approach could involve the continuous feeding of a fluoroalkene and a bromine source into a heated reactor zone. This would allow for rapid optimization of reaction conditions and safer operation compared to batch processes. syrris.com Furthermore, flow systems can be readily automated and scaled up. vapourtec.com The use of flow chemistry has been demonstrated for various fluorination and bromination reactions, suggesting its applicability to the synthesis of the target compound. vapourtec.comsyrris.com

Green Chemistry Principles in the Synthesis of Perfluorinated Dibromoalkanes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.netrsc.org The synthesis of perfluorinated dibromoalkanes, including this compound, can be evaluated and improved through the lens of these principles.

Atom Economy and Waste Minimization in Fluorination Reactions

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. In the context of synthesizing perfluorinated dibromoalkanes, addition reactions, such as the radical addition of bromine to a hexafluoropentene, would theoretically exhibit high atom economy as all atoms from the reactants are incorporated into the final product. In contrast, substitution reactions often have lower atom economy due to the formation of by-products. Minimizing waste is a crucial aspect of green chemistry, and designing syntheses with high atom economy is a primary strategy to achieve this.

Solvent Selection and Alternative Reaction Media (e.g., Solvent-Free, Ionic Liquids, Supercritical Carbon Dioxide, Water)

The choice of solvent has a significant environmental impact. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. Some bromination reactions have been successfully carried out under solvent-free conditions using reagents like quaternary ammonium (B1175870) tribromides. acgpubs.org

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as alternative reaction media. They are non-volatile and can often be recycled, reducing air pollution and waste. Their use in fluorination and bromination reactions is an area of active research.

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent alternative to traditional organic solvents. It is particularly useful for reactions involving fluorinated compounds due to their high solubility in scCO₂.

Water: Performing reactions in water is highly desirable from a green chemistry perspective. While the solubility of highly fluorinated compounds in water is typically low, the use of phase-transfer catalysts or performing reactions "on water" can sometimes overcome this limitation. nih.gov

Catalysis and Biocatalysis in Perfluorinated Compound Synthesis

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of perfluorinated dibromoalkanes, catalytic approaches could involve the use of metal catalysts to promote the addition of bromine to a fluorinated alkene.

Biocatalysis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally benign syntheses. Halogenase enzymes, for instance, are capable of regioselective halogenation of organic molecules under mild conditions. tandfonline.comresearchgate.netnih.govchemrxiv.orgbohrium.com While the direct biocatalytic synthesis of this compound has not been reported, the engineering of halogenases for the specific bromination of fluorinated precursors represents a promising future direction in green chemistry. tandfonline.comresearchgate.netnih.govchemrxiv.orgbohrium.com

Chemical Reactivity and Mechanistic Investigations of 1,5 Dibromo 2,2,3,3,4,4 Hexafluoropentane

Nucleophilic Substitution Reactions and Associated Mechanisms (e.g., Bromophilic Attack)

Direct nucleophilic substitution via a traditional S_N2 mechanism at the carbon atom bonded to bromine in 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane is generally disfavored. The powerful inductive effect of the perfluorinated alkyl chain significantly reduces the electron density on the α-carbon, making it a poor electrophile and destabilizing the transition state of an S_N2 reaction.

Consequently, an alternative mechanism, known as bromophilic attack , becomes a plausible pathway for reactions with certain soft nucleophiles. In this mechanism, the nucleophile attacks the electrophilic bromine atom instead of the carbon atom. This interaction leads to the formation of a carbanion intermediate and a brominated nucleophile. The resulting highly stabilized fluorinated carbanion can then be trapped by an electrophile to complete the transformation.

While specific studies detailing this mechanism for this compound are not extensively documented, the reactivity pattern is a known characteristic of polyfluorinated alkyl halides.

Table 1: Comparison of Potential Nucleophilic Substitution Mechanisms

| Mechanism | Attacking Species | Site of Attack | Intermediate | Influencing Factors |

| S_N2 | Nucleophile | α-Carbon | Pentavalent carbon transition state | Steric hindrance, electronics (disfavored by F atoms) |

| Bromophilic Attack | Soft Nucleophile | Bromine Atom | Fluorinated Carbanion | Nucleophile softness, stability of carbanion |

Radical Reactions and Their Initiation Mechanisms (e.g., Visible Light-Induced Single Electron Transfer)

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage, making the compound a valuable precursor for radical-based transformations. Radical chain reactions typically proceed through three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation Mechanisms: The initial formation of a radical species from the dibromide can be achieved through several methods:

Thermal or Photochemical Initiation: The application of heat or UV light can provide the energy necessary to break the C-Br bond homolytically, generating a bromine radical and a fluorinated alkyl radical. libretexts.org

Chemical Initiators: Reagents like azobisisobutyronitrile (AIBN) can be used to generate initiator radicals that subsequently abstract a bromine atom from the substrate to start a chain reaction. libretexts.org

Visible Light-Induced Single Electron Transfer (SET): This modern and environmentally benign method utilizes a photocatalyst, often a ruthenium(II) or iridium(III) complex, that absorbs visible light. nih.govresearchgate.net Upon excitation, the catalyst's redox potential is significantly altered, allowing it to act as a potent single-electron reductant or oxidant. nih.gov In a reductive quenching cycle, the excited photocatalyst can donate an electron to the dibromide, leading to the cleavage of a C-Br bond and the formation of a radical anion, which then expels a bromide ion to generate the desired alkyl radical. This process occurs under mild, ambient temperature conditions. researchgate.net

Once initiated, the resulting 5-bromo-2,2,3,3,4,4-hexafluoropentyl radical can participate in various propagation steps, such as addition to alkenes or alkynes, before the reaction is concluded by termination steps where two radicals combine. lumenlearning.comlibretexts.org

Table 2: Radical Initiation Methods

| Initiation Method | Energy Source/Reagent | Mechanism | Key Features |

| Thermal/UV | Heat or UV Light | Homolytic cleavage of C-Br bond. libretexts.org | Simple, direct method. |

| Chemical Initiator | e.g., AIBN | Initiator radical abstracts bromine atom. libretexts.org | Controlled initiation at specific temperatures. |

| Visible Light Photoredox | Photocatalyst + Visible Light | Single Electron Transfer (SET) from/to excited catalyst. nih.govnih.gov | Mild conditions, high functional group tolerance. researchgate.net |

Organometallic Transformations Involving Carbon-Bromine Bonds

The C-Br bonds of this compound can be activated by various metals to form organometallic reagents. These transformations are crucial for generating fluorinated nucleophiles that can react with a wide range of electrophiles.

The most common transformation is the formation of a di-Grignard reagent via reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds by the oxidative insertion of magnesium into the carbon-bromine bonds. The initiation of Grignard reagent formation can sometimes be challenging and may require activators. doi.org The resulting di-Grignard reagent, BrMg-(CH₂)₂(CF₂)₃(CH₂)₂-MgBr, is a powerful bifunctional nucleophile.

Similarly, other metals can be employed to generate different organometallic species:

Organolithium Reagents: Reaction with lithium metal can produce the corresponding dilithio species.

Organozinc Reagents (Reformatsky-type): Activated zinc can react to form organozinc compounds, which are generally less reactive and more selective than their Grignard or organolithium counterparts.

These organometallic derivatives are pivotal intermediates for constructing more complex fluorinated molecules.

Functional Group Interconversions and Derivatization Strategies

This compound serves as a platform for synthesizing a variety of derivatives by replacing the bromine atoms with other functional groups. These strategies leverage the reactivity patterns discussed in the preceding sections.

From Organometallic Reagents: The di-Grignard reagent can react with electrophiles at both ends of the chain. For instance, reaction with carbon dioxide followed by an acidic workup would yield the corresponding dicarboxylic acid.

Via Radical Reactions: The fluorinated radical generated from the dibromide can be trapped in various ways. A key strategy is atom transfer radical addition (ATRA), where the radical adds to an alkene, followed by the abstraction of a bromine atom from another molecule of the starting material, propagating the radical chain and forming a new, larger functionalized molecule.

Conversion to Diols: While not a direct interconversion, a common derivative is 2,2,3,3,4,4-hexafluoropentane-1,5-diol. This compound can be synthesized from the dibromide through a two-step process involving, for example, substitution with an acetate (B1210297) nucleophile followed by hydrolysis. The resulting diol is a versatile precursor itself, used in reactions with compounds like hexachlorocyclotriphosphazene to create complex spiro and ansa derivatives. researchgate.netresearchgate.net

Table 3: Examples of Derivatization Strategies

| Reaction Type | Reagents | Intermediate | Product Functional Group |

| Organometallic | 1. Mg, THF2. CO₂3. H₃O⁺ | Di-Grignard Reagent | Dicarboxylic Acid |

| Radical Addition | Alkene, Initiator | 5-bromo-2,2,3,3,4,4-hexafluoropentyl radical | Extended Bromoalkane |

| Nucleophilic Substitution | 1. NaOAc2. NaOH, H₂O | Diacetate ester | Diol |

Reaction Kinetics and Thermodynamics of this compound Transformations

The thermodynamics of reactions involving this compound are primarily governed by bond dissociation energies (BDEs). The C-Br bond is significantly weaker (BDE ≈ 280-300 kJ/mol) than the C-F (≈ 480-500 kJ/mol), C-C (≈ 350-370 kJ/mol), and C-H (≈ 410-430 kJ/mol) bonds in the molecule. This relatively low BDE makes the homolytic cleavage of the C-Br bond thermodynamically accessible, favoring radical-based transformations.

The kinetics of these transformations depend heavily on the reaction type:

Organometallic Formation: The kinetics of Grignard reagent formation are often heterogeneous, depending on factors such as the surface area and purity of the magnesium, the solvent, and the temperature. The reaction can have an induction period before it proceeds at a steady rate.

Nucleophilic Reactions: For a potential bromophilic attack, the reaction rate would be influenced by the nucleophilicity and softness of the attacking species, as well as the stability of the resulting carbanion intermediate.

Specific kinetic parameters and thermodynamic data for reactions of this compound are not widely published, and analysis often relies on data from analogous fluorinated compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane in both solution and solid states. By analyzing the magnetic properties of its constituent nuclei, primarily ¹⁹F, ¹H, and ¹³C, detailed information about the connectivity and chemical environment of each atom can be obtained.

Given the presence of six fluorine atoms, ¹⁹F NMR spectroscopy is a particularly sensitive and informative technique for the characterization of this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high receptivity for NMR experiments. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, covering a much wider range than proton NMR, which allows for the clear resolution of signals from non-equivalent fluorine nuclei. wikipedia.orgbiophysics.org

For this compound, the symmetrical nature of the molecule (Br-CH₂-CF₂-CF₂-CF₂-CH₂-Br) would lead to predictable patterns in the ¹⁹F NMR spectrum. One would expect to see distinct signals for the different fluorine environments. The spectrum would likely show two main multiplets corresponding to the CF₂ groups at the 2,4- and 3-positions. The CF₂ group at the 3-position is chemically distinct from the CF₂ groups at the 2- and 4-positions.

Furthermore, spin-spin coupling between adjacent, non-equivalent fluorine nuclei would provide valuable structural information. The magnitude of the coupling constants (J-values) is dependent on the number of bonds separating the coupled nuclei and their spatial orientation. Long-range ¹⁹F-¹⁹F couplings are also commonly observed and can aid in confirming the hexafluoropentane backbone. wikipedia.org

Expected ¹⁹F NMR Data for this compound:

| Fluorine Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Interactions |

|---|---|---|---|

| -CF₂- (at C2 and C4) | -110 to -130 | Triplet | ²JFF with C3 fluorines |

| -CF₂- (at C3) | -120 to -140 | Quintet | ²JFF with C2 and C4 fluorines |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

To gain a complete picture of the molecular structure, ¹H and ¹³C NMR spectroscopy are employed in conjunction with ¹⁹F NMR.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information about the methylene (B1212753) (CH₂) groups. Due to the molecule's symmetry, a single signal is expected for the four protons of the two equivalent CH₂ groups. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms on the C2 and C4 carbons (³JHF). The chemical shift of these protons would be influenced by the electronegative bromine atom and the nearby fluorinated carbons, leading to a downfield shift compared to a simple alkane. libretexts.org

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. Three distinct signals would be anticipated, corresponding to the three different carbon environments: C1/C5, C2/C4, and C3. The chemical shifts of these carbons are significantly influenced by the attached halogens. The carbons bonded to fluorine will exhibit large one-bond ¹³C-¹⁹F coupling constants (¹JCF), which can be a useful diagnostic tool. blogspot.com The signals for the fluorinated carbons will appear as multiplets in a proton-decoupled spectrum due to this coupling. blogspot.com

Expected Multi-Nuclear NMR Data for this compound:

| Nucleus | Atom Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity (in decoupled spectra) | Key Coupling Interactions |

|---|---|---|---|---|

| ¹H | -CH₂- | 3.5 - 4.5 | Triplet | ³JHF |

| ¹³C | C1, C5 (-CH₂Br) | 25 - 40 | Triplet (due to ²JCF) | ²JCF |

| C2, C4 (-CF₂-) | 105 - 125 | Triplet of triplets (due to ¹JCF and ²JCF) | ¹JCF, ²JCF | |

| C3 (-CF₂-) | 105 - 125 | Triplet of quintets (due to ¹JCF and ²JCF) | ¹JCF, ²JCF |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. nih.gov This allows for the study of molecular conformation, packing in the crystal lattice, and the presence of different polymorphs. nih.govresearchgate.net

For halogenated compounds, ssNMR of quadrupolar nuclei like bromine (⁷⁹Br and ⁸¹Br) can be challenging but offers direct insight into the local environment of the halogen atoms. researchgate.netwiley.com More commonly, ¹³C and ¹⁹F ssNMR would be used to probe the molecular structure in the solid state. Differences in chemical shifts observed between the solid and solution states can indicate conformational changes or intermolecular interactions in the solid phase.

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways upon ionization.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of the molecule. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. chromatographyonline.com For this compound (C₅H₄Br₂F₆), the presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive M, M+2, and M+4 pattern serves as a clear indicator of a dibrominated compound.

Expected Isotopic Pattern for the Molecular Ion of this compound:

| Ion | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₅H₄⁷⁹Br₂F₆]⁺ | 335.8583 | ~50 |

| [C₅H₄⁷⁹Br⁸¹BrF₆]⁺ | 337.8563 | ~100 |

| [C₅H₄⁸¹Br₂F₆]⁺ | 339.8542 | ~50 |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org The analysis of these fragments provides valuable information about the molecule's connectivity and structural stability.

For this compound, fragmentation is expected to occur through the cleavage of the weakest bonds. Common fragmentation pathways for halogenated alkanes include the loss of a halogen radical (Br•) or a hydrohalic acid (HBr). acs.org Cleavage of the carbon-carbon bonds within the fluorinated chain is also possible. The fragmentation pattern can help to confirm the sequence of the carbon and fluorine atoms in the pentane (B18724) chain.

Plausible Fragmentation Pathways for this compound:

Loss of a bromine radical: [M - Br]⁺

Loss of HBr: [M - HBr]⁺

Cleavage of the C-C bond: This can lead to various fluorinated and brominated fragments. For example, cleavage between C1 and C2 could result in a [CH₂Br]⁺ ion and a C₄H₂F₆Br• radical.

By carefully analyzing the masses and isotopic patterns of the fragment ions, a detailed picture of the molecule's structure can be assembled, complementing the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and fingerprinting the molecular structure of a compound by probing its vibrational modes. youtube.comnih.govkurouskilab.com For this compound, the spectra would be dominated by vibrations of its C-C, C-H, C-F, and C-Br bonds.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com A change in the dipole moment during a vibration is required for a mode to be IR active. The expected characteristic IR absorption bands for this compound are detailed in the table below. The C-F stretching vibrations are anticipated to produce strong absorption bands in the 1100-1400 cm⁻¹ region. researchgate.netresearchgate.net The C-Br stretching vibrations are expected to appear in the lower frequency "fingerprint" region, typically between 690 and 515 cm⁻¹. uobabylon.edu.iqlibretexts.org

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com A change in the polarizability of the molecule during a vibration is necessary for a mode to be Raman active. Raman spectroscopy is particularly useful for identifying non-polar bonds. For this compound, the C-C backbone and the symmetric vibrations of the C-F and C-Br bonds would be prominent in the Raman spectrum.

The following interactive data table summarizes the predicted vibrational modes for this compound and their expected spectral regions in both IR and Raman spectroscopy.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | -CH₂Br | 2950 - 3050 | Medium | Medium |

| C-F Stretch | -CF₂- | 1100 - 1400 | Strong | Weak-Medium |

| C-C Stretch | Fluorinated backbone | 1000 - 1200 | Medium | Strong |

| CH₂ Bend (Scissoring) | -CH₂Br | 1400 - 1470 | Medium | Medium |

| CH₂ Wag | -CH₂Br | 1150 - 1300 | Medium | Weak |

| C-Br Stretch | -CH₂Br | 515 - 690 | Medium-Strong | Strong |

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and conformational isomers.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, one can determine the unit cell dimensions, space group, and the precise positions of atoms within the crystal.

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal XRD would provide the most definitive structural information. This would include:

Molecular Conformation: The precise arrangement of the atoms, including the torsional angles of the C-C backbone and the orientation of the bromine and fluorine atoms.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant non-covalent interactions such as halogen bonding (Br···Br or Br···F) or dipole-dipole interactions.

Bond Lengths and Angles: Highly accurate measurements of the C-C, C-H, C-F, and C-Br bond lengths and the angles between them, which can be compared with theoretical calculations.

While a specific crystal structure for this compound is not available, analysis of related compounds, such as other brominated organic molecules, demonstrates the utility of this technique in elucidating detailed three-dimensional structures. nih.gov

Powder X-ray Diffraction (PXRD)

For a polycrystalline (powder) sample, PXRD provides a fingerprint of the crystalline phases present. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is characteristic of the material's crystal structure. PXRD would be useful for:

Phase Identification: Confirming the identity and purity of a synthesized batch of this compound by comparing its powder pattern to a reference pattern (if available) or one calculated from a known crystal structure.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, which may have different physical properties.

The following table outlines the type of information that can be obtained from XRD analysis of this compound.

| XRD Technique | Sample Form | Information Obtained |

| Single Crystal XRD | Single Crystal | Atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing, intermolecular interactions, space group, unit cell dimensions. |

| Powder XRD | Polycrystalline Powder | Crystalline phase identification, assessment of purity, detection of polymorphism, unit cell parameters (with lower precision than single crystal). |

Other Advanced Spectroscopic Methods (e.g., Near Edge X-ray Absorption Fine Structure (NEXAFS), X-ray Photoelectron Spectroscopy (XPS))

Near Edge X-ray Absorption Fine Structure (NEXAFS)

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that provides information about the unoccupied electronic states and the local atomic environment of a specific element. nist.govdiamond.ac.uk By tuning the X-ray energy to the absorption edge of an element (e.g., carbon, fluorine, or bromine), core electrons are excited to unoccupied molecular orbitals. The resulting spectrum is sensitive to the chemical state and bonding environment of the absorbing atom.

For this compound, NEXAFS could be used to:

Probe the C 1s, F 1s, and Br 3d core levels to investigate the electronic structure of the C-F and C-Br bonds.

Provide information on the orientation of the molecules if they are adsorbed on a surface, by using polarized X-rays.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgcarleton.edu X-rays are used to eject core-level electrons from the atoms in the sample, and the kinetic energy of the emitted electrons is measured. The binding energy of the electrons can then be calculated, which is characteristic of the element and its chemical environment.

An XPS analysis of this compound would be expected to show peaks corresponding to carbon (C 1s), fluorine (F 1s), and bromine (Br 3d). High-resolution spectra of these regions would provide:

Elemental Composition: Confirmation of the presence of C, F, and Br in the expected stoichiometric ratios.

Chemical State Information: The binding energies of the C 1s electrons would be shifted depending on their bonding environment (e.g., -CH₂Br vs. -CF₂-). The highly electronegative fluorine atoms would cause a significant shift to higher binding energy for the adjacent carbon atoms. Similarly, the F 1s and Br 3d binding energies would be characteristic of their covalent bonding to the carbon backbone.

The following table summarizes the key information that could be obtained from NEXAFS and XPS analysis of this compound.

| Technique | Probe | Detected Particle | Information Obtained |

| NEXAFS | Tunable X-rays | Emitted electrons or fluorescence | Unoccupied electronic states, local bonding environment, molecular orientation on surfaces. |

| XPS | Monochromatic X-rays | Photoemitted core-level electrons | Elemental composition, empirical formula, chemical state, electronic structure. |

Computational Chemistry and Molecular Modeling Studies on 1,5 Dibromo 2,2,3,3,4,4 Hexafluoropentane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, independent of its environment. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into electronic structure, reactivity, and spectroscopic characteristics. For a molecule like 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d) or the cc-pVTZ family, would be appropriate for balancing computational cost and accuracy.

A fundamental application of quantum chemistry is the analysis of a molecule's electronic landscape. For this compound, these calculations would reveal the significant impact of the highly electronegative fluorine and bromine atoms on the carbon backbone.

Charge Distribution: A Natural Bond Orbital (NBO) analysis would likely show a significant polarization of the C-F and C-Br bonds, with substantial negative partial charges accumulating on the halogen atoms and corresponding positive charges on the carbon atoms. The central -CF2-CF2-CF2- core would create a highly electron-deficient region.

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is expected to be localized primarily around the bromine atoms, specifically the lone pair electrons, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed along the C-Br σ* antibonding orbitals, indicating that the molecule would be susceptible to nucleophilic attack at the terminal carbon atoms, leading to bromide displacement. The large HOMO-LUMO gap, typical for saturated fluoroalkanes, would suggest high kinetic stability.

Bonding Parameters: Optimized geometries from DFT calculations provide precise bond lengths and angles. The C-F and C-Br bond lengths would be predicted, along with the C-C bond lengths of the pentane (B18724) chain. It is expected that the electron-withdrawing effects of the fluorine atoms would slightly shorten the C-C bonds within the fluorinated core compared to non-fluorinated pentane.

| Property | Predicted Characteristic | Methodological Basis |

|---|---|---|

| Partial Charge on Bromine | Significantly Negative | Natural Bond Orbital (NBO) Analysis |

| Partial Charge on Fluorine | Significantly Negative | Natural Bond Orbital (NBO) Analysis |

| HOMO Localization | Lone pairs of Bromine atoms | Molecular Orbital Theory |

| LUMO Localization | σ* orbitals of C-Br bonds | Molecular Orbital Theory |

| Dipole Moment | Non-zero, reflecting molecular asymmetry | Geometric Optimization and Charge Calculation |

DFT is a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface. For this compound, a key reaction to investigate would be nucleophilic substitution (SN2) at the terminal bromine-bearing carbons.

Computational studies would involve modeling the approach of a nucleophile (e.g., OH- or CN-) to one of the C-Br bonds. By systematically calculating the energy at each point along the reaction coordinate, a full energy profile can be constructed. This profile would identify the structure and energy of the transition state—the highest energy point on the pathway. The activation energy (the difference in energy between the reactants and the transition state) could then be calculated, providing a quantitative measure of the reaction's kinetic feasibility. Such studies on similar halogenated compounds have shown that the presence of electron-withdrawing fluorine atoms can influence the activation barriers of nearby reaction centers.

Quantum chemical methods are highly effective for predicting spectroscopic data, which is invaluable for experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is standard for calculating NMR chemical shieldings.

For this compound, calculations would predict the 1H, 13C, and 19F NMR chemical shifts. The predicted isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for 1H and 13C, CFCl3 for 19F) calculated at the same level of theory. Studies on a wide range of fluorinated organic molecules have demonstrated that DFT methods can predict 19F chemical shifts with a high degree of accuracy, often with a mean absolute deviation of only a few ppm. rsc.orgnih.gov This predictive power is crucial for assigning signals in complex spectra and confirming molecular structures.

| Fluorine Position | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Fa (C2) | -123.5 | -124.1 | +0.6 |

| Fb (C3) | -133.2 | -132.8 | -0.4 |

| Fc (C4) | -126.1 | -125.7 | -0.4 |

| Fd (C5) | -82.5 | -81.8 | -0.7 |

Data adapted from methodologies described in reference rsc.org.

Molecular Dynamics (MD) Simulations

While quantum chemistry examines the static properties of single molecules, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions in a condensed phase (liquid or solid). These simulations rely on force fields—a set of parameters that describe the potential energy of the system.

The flexibility of the five-carbon chain in this compound allows it to adopt various conformations. The presence of numerous bulky and electronegative fluorine atoms significantly restricts rotation around the C-C bonds compared to simple alkanes.

Computational studies on perfluoroalkanes have shown that these molecules often adopt helical or twisted backbone conformations instead of the typical anti (trans) arrangement seen in hydrocarbons. nsf.govresearchgate.net This is due to the steric repulsion between the fluorine atoms on adjacent carbons (e.g., 1,3-repulsions). An MD simulation would track the dihedral angles of the carbon backbone over time, revealing the most populated conformational states and the energy barriers to interconversion between them. A potential energy surface scan, performed using quantum mechanical methods, could systematically map the energy as a function of dihedral angles, identifying the lowest energy conformers. For this compound, it is expected that gauche-like conformations would be significantly populated, leading to a non-linear, coiled structure.

In a liquid or solid state, molecules of this compound would interact through various non-covalent forces. MD simulations are ideal for exploring these interactions.

Halogen Bonding: The bromine atoms are capable of forming halogen bonds. nih.gov This is a directional, non-covalent interaction where the electropositive region on the outer side of the bromine atom (the σ-hole) is attracted to a Lewis base or nucleophile, such as the electronegative fluorine or bromine atom of a neighboring molecule. MD simulations using specialized force fields that account for the σ-hole can model the formation, lifetime, and strength of these halogen bonds. nih.gov

Van der Waals Forces: Standard van der Waals interactions would also play a significant role in the bulk properties of the substance.

Self-Assembly: Simulations could predict how these molecules pack in a condensed phase. The interplay between steric effects from the fluorinated core and directional halogen bonding from the bromine termini would dictate the local ordering and bulk properties like density and heat of vaporization.

By calculating the radial distribution function (RDF) from an MD trajectory, one can determine the probable distances between different atoms (e.g., Br-Br, Br-F) in the liquid state, providing quantitative insight into the local molecular structure and packing.

Ligand Binding and Molecular Recognition Studies in Functional Material Design

The design of novel functional materials often relies on the precise control of intermolecular interactions to create specific supramolecular architectures. nih.govacs.org The presence of two bromine atoms at the terminal positions of the flexible hexafluoropentane chain in this compound makes it a compelling candidate for studies in ligand binding and molecular recognition, primarily through the mechanism of halogen bonding. rsc.orgnih.gov

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. acs.org The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the design of materials with tailored properties, such as liquid crystals and porous solids. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are instrumental in elucidating the nature of these interactions. mdpi.comsciepub.comresearchgate.net

Prospective Computational Investigations:

Halogen Bond Donor Capabilities: DFT calculations could be employed to map the electrostatic potential surface of this compound. This would help in identifying the regions of positive electrostatic potential (σ-holes) on the bromine atoms, which are indicative of their ability to act as halogen bond donors. The strength of these σ-holes can be quantified and compared with other known halogen bond donors.

Interaction with Lewis Bases: The binding energies and geometries of complexes formed between this compound and various Lewis bases (e.g., pyridines, amines) could be calculated using high-level quantum mechanical methods. This would provide quantitative insights into the strength and directionality of the halogen bonds it can form.

Self-Assembly and Crystal Packing: Molecular dynamics simulations could be utilized to predict the self-assembly behavior of this compound in the solid state. By simulating a system of multiple molecules, it is possible to predict the most stable crystal packing arrangements, which are often governed by a network of halogen bonds and other intermolecular forces. These simulations can provide valuable information for the rational design of crystalline materials with desired topologies and properties. researchgate.net

Design of Functional Materials: The ability of this compound to act as a ditopic halogen bond donor could be harnessed to construct co-crystals with specific functionalities. For instance, co-crystallization with π-conjugated systems could lead to materials with interesting optoelectronic properties. Computational screening of potential co-formers could accelerate the discovery of such materials. chemrxiv.org

| Brominated Compound | Interaction Energy (kcal/mol) | Br···N Distance (Å) | C-Br···N Angle (°) |

|---|---|---|---|

| Bromobenzene | -4.8 | 2.85 | 175.2 |

| 1,4-Dibromobenzene | -5.1 | 2.82 | 176.9 |

| Bromotrifluoromethane | -5.5 | 2.78 | 178.1 |

Machine Learning and Data-Driven Approaches in Fluorine Chemistry Research

The field of fluorine chemistry is increasingly benefiting from the application of machine learning (ML) and other data-driven methodologies. rsc.orgresearchgate.net These approaches can accelerate the discovery and optimization of fluorinated compounds by predicting their properties and activities, thereby reducing the need for time-consuming and expensive experimental work. arxiv.orgyoutube.com For a molecule like this compound, where experimental data may be scarce, ML models trained on larger datasets of related compounds can provide valuable predictions. researchgate.netdigitellinc.com

Potential Applications of Machine Learning:

Prediction of Physicochemical Properties: ML models can be trained to predict a wide range of properties for halogenated alkanes, including boiling point, density, viscosity, and solubility. By using molecular descriptors that encode the structural features of these compounds, such as the number and type of halogen atoms and their positions, it would be possible to build a model that can accurately predict the properties of this compound. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies: QSPR models establish a mathematical relationship between the structural features of a molecule and its properties. For a series of dibromo-perfluoroalkanes, a QSPR model could be developed to understand how the chain length and the degree of fluorination influence a particular property. This would allow for the virtual screening of a large number of candidate molecules to identify those with optimal properties for a specific application.

Materials Discovery: Data-driven approaches are being increasingly used for the discovery of new functional materials. arxiv.orgyoutube.com By training ML models on databases of known materials and their properties, it is possible to identify new candidate molecules that are likely to exhibit desired characteristics. For instance, an ML model could be developed to predict the likelihood of a halogenated compound forming a co-crystal with a specific co-former, which would be highly valuable in the context of designing functional materials based on this compound.

Predicting Reaction Outcomes: Machine learning models are also being developed to predict the outcomes of chemical reactions. For the synthesis and modification of this compound, ML could be used to predict reaction yields and identify optimal reaction conditions, thus streamlining the synthetic process.

| Machine Learning Model | Molecular Descriptors | Root Mean Square Error (RMSE) (°C) | Coefficient of Determination (R²) |

|---|---|---|---|

| Random Forest | Topological and Constitutional | 5.2 | 0.95 |

| Gradient Boosting | Topological and Constitutional | 4.8 | 0.96 |

| Neural Network | Morgan Fingerprints | 3.5 | 0.98 |

Role As a Synthetic Building Block and Advanced Applications

Precursor for the Synthesis of Novel Fluorinated Organic Compounds

The structure of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane makes it an ideal starting material for creating novel organic compounds where a central, fluorinated chain is desired to impart specific properties such as thermal stability, chemical inertness, and hydrophobicity.

The two bromine atoms on this compound can be replaced by a wide array of functional groups through nucleophilic substitution reactions. This allows for the straightforward introduction of the hexafluoropentane backbone into molecules with diverse functionalities. For instance, reaction with hydroxide (B78521) sources can yield the corresponding diol, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, a key monomer in polyester (B1180765) and polyurethane synthesis. chemimpex.com Similarly, reactions with amines, thiols, and cyanides can produce diamines, dithiols, and dinitriles, respectively. These derivatives serve as versatile intermediates for further chemical transformations.

Table 1: Potential Functional Group Transformations of this compound

| Reactant (Nucleophile) | Resulting Functional Group | Product Class | Potential Application |

|---|---|---|---|

| Hydroxide (e.g., NaOH) | -OH (Alcohol) | Diol | Monomer for polyesters, polyurethanes |

| Ammonia (NH₃) or Primary Amines (RNH₂) | -NH₂ / -NHR (Amine) | Diamine | Monomer for polyamides, epoxy curing agent |

| Cyanide (e.g., NaCN) | -C≡N (Nitrile) | Dinitrile | Precursor for dicarboxylic acids, diamines |

| Hydrosulfide (e.g., NaSH) | -SH (Thiol) | Dithiol | Monomer for polythioethers, crosslinking agent |

| Alkoxides (e.g., NaOR) | -OR (Ether) | Diether | Specialty solvents, plasticizers |

Beyond simple functional group substitution, this compound is a key reactant for constructing larger, more complex polyfluorinated molecules. Its ability to connect two molecular fragments makes it a valuable linker in synthesizing compounds for applications in pharmaceuticals, agrochemicals, and materials science. For example, it can be used in Williamson ether synthesis or analogous reactions to link two phenolic or other nucleophilic molecules, creating a larger structure with a flexible, fluorinated core. The chemical stability of the hexafluoropentane segment ensures that this core remains intact under harsh conditions.

Advanced Materials Science Applications

The incorporation of fluorinated segments into materials can dramatically alter their properties, leading to enhanced thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties. This compound is a precursor for monomers used in creating such high-performance materials.

Polycondensation is a primary method for integrating the hexafluoropentane unit into polymer backbones. By converting the dibromo compound into a difunctional monomer such as a diol or diamine, it can be reacted with other difunctional monomers (e.g., diacids, diisocyanates) to form a variety of polymers, including polyesters, polyamides, and polyurethanes. The resulting polymers contain the -CH2(CF2)3CH2- segment, which imparts flexibility and the characteristic properties of fluoropolymers. These materials are investigated for use in demanding environments where chemical and thermal resistance are critical.

The diol derivative, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, is utilized in the formulation of high-performance coatings. chemimpex.com These coatings are sought after in the automotive and aerospace industries for their resistance to solvents and chemicals. The low surface energy associated with fluorinated chains leads to surfaces that are both hydrophobic and oleophobic, providing excellent repellent and anti-fouling properties. Research in this area focuses on creating durable coatings that can withstand harsh environmental conditions while maintaining their surface properties.

Fluorinated fluids and lubricants are known for their exceptional thermal stability, non-flammability, and excellent lubricity over a wide range of temperatures. While direct application of this compound is not documented, its derivatives, particularly ethers and polyethers, are central to this field. The synthesis of fluorinated polyethers often involves the oligomerization of fluorinated epoxides, but building blocks like the hexafluoropentane diol can be used to create specific diether fluids or segments within larger lubricant molecules. At a molecular level, the stable C-F bonds and the flexibility of the ether linkages contribute to the desirable properties of these high-performance fluids.

Compound Index

Development of Chemical Probes and Tags for Research Tools

The partially fluorinated scaffold of this compound presents a valuable starting point for the synthesis of specialized chemical probes and tags. Its defining feature is the hexafluoropentane chain, which can serve as a ¹⁹F Nuclear Magnetic Resonance (NMR) reporter. The presence of two terminal bromine atoms provides reactive handles for the introduction of various functionalities, enabling the construction of bifunctional linkers and sophisticated molecular probes for biological and chemical research.

The unique properties of the fluorine nucleus, such as its 100% natural abundance, spin of ½, and the absence of endogenous background signals in biological systems, make ¹⁹F NMR an exceptionally sensitive technique for studying molecular interactions, conformations, and dynamics. Chemical tags incorporating fluorine atoms can, therefore, provide detailed structural and environmental information. The hexafluoropentane moiety derived from this compound can act as a distinct ¹⁹F NMR signature, allowing researchers to track the tagged molecule in complex biological milieu.

Synthetic Utility for Probe and Tag Construction

The synthetic versatility of this compound lies in the reactivity of its carbon-bromine bonds. These bonds can undergo nucleophilic substitution reactions to introduce a wide array of functional groups. For instance, reaction with sodium azide (B81097) can convert the dibromo compound into the corresponding diazide. This diazido-hexafluoropentane can then serve as a bifunctional linker in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, to conjugate with alkyne-modified biomolecules or reporter groups.

Furthermore, the bromine atoms can be displaced by other nucleophiles to introduce functionalities such as amines, thiols, or carboxylates, which are commonly employed for bioconjugation to proteins, nucleic acids, and other macromolecules. This allows for the creation of customized probes with specific targeting moieties and reporter groups.

Detailed Research Findings: An Exemplary Synthetic Approach

While direct literature citing the use of this compound for probe synthesis is specific, the established reactivity of similar α,ω-dihaloalkanes provides a clear blueprint for its application. A plausible synthetic pathway to a bifunctional chemical probe is outlined below. This hypothetical synthesis is based on well-established organic chemistry principles.

The initial step would involve the conversion of the terminal bromides to a more versatile functional group. For example, a double nucleophilic substitution with sodium azide in a suitable solvent like dimethylformamide (DMF) would yield 1,5-Diazido-2,2,3,3,4,4-hexafluoropentane.

This diazide can then be utilized as a central scaffold. One azide group can be selectively reacted with an alkyne-containing fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The remaining azide group can then be used to attach the probe to a target biomolecule that has been metabolically or synthetically engineered to contain an alkyne handle. The hexafluoropentane chain in the resulting conjugate would serve as a ¹⁹F NMR reporter, allowing for multimodal detection through both fluorescence and NMR spectroscopy.

The table below summarizes the key steps and intermediates in this proposed synthetic route.

| Step | Reactant | Reagent | Product | Purpose |

| 1 | This compound | Sodium Azide (NaN₃) | 1,5-Diazido-2,2,3,3,4,4-hexafluoropentane | Introduction of reactive azide groups |

| 2 | 1,5-Diazido-2,2,3,3,4,4-hexafluoropentane | Alkyne-functionalized fluorophore | Mono-triazole adduct | Attachment of a fluorescent reporter |

| 3 | Mono-triazole adduct | Alkyne-functionalized biomolecule | Final bifunctional probe | Conjugation to the target molecule |

This strategic approach highlights the potential of this compound as a foundational building block for developing advanced research tools. The ability to create bifunctional probes with a built-in ¹⁹F NMR tag opens up possibilities for sophisticated experiments in chemical biology and materials science, where tracking molecular interactions in complex environments is crucial.

Future Research Directions and Sustainable Chemical Practices for 1,5 Dibromo 2,2,3,3,4,4 Hexafluoropentane

Development of Highly Selective and Efficient Synthetic Methodologies for Perfluorinated Dibromoalkanes

Key research areas include:

Catalytic Systems: Designing advanced catalysts that can direct the fluorination and bromination to specific positions on the alkyl chain, minimizing waste and improving atom economy.

Flow Chemistry: Utilizing continuous flow reactors to enhance control over reaction parameters like temperature and residence time, which is particularly important for managing highly energetic fluorination reactions. mt.comrsc.org

Novel Reagents: Investigating new reagents that are more stable, less hazardous, and provide higher yields with greater selectivity compared to traditional agents like elemental fluorine. mt.comorganic-chemistry.org

Integration of Artificial Intelligence and Robotics in Fluorine Chemistry Research

Automate Experiments: Conduct hundreds of experiments in a short period, systematically varying multiple reaction variables such as temperature, pressure, catalyst, and solvent. premierindustriescorp.comroboticstomorrow.com

Optimize Reactions: Employ machine learning algorithms to analyze experimental data in real-time. The AI can then predict the outcomes of new experiments and intelligently decide which conditions to test next to maximize yield and selectivity. youtube.com

Discover New Reactions: By exploring vast experimental spaces, AI and robotics may uncover novel reaction pathways that a human researcher might not have considered, leading to more efficient and sustainable synthetic methods. chemistryworld.com

Advancements in In Situ Monitoring and Characterization Techniques

A thorough understanding of reaction kinetics and mechanisms is crucial for developing robust and safe chemical processes. mt.com In situ (in the reaction vessel) monitoring techniques provide real-time data on the progress of a chemical reaction without the need for manual sampling.

For the synthesis of perfluorinated dibromoalkanes, advanced monitoring can be achieved through:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout the reaction. mt.com This allows for a detailed understanding of how different variables affect the reaction's progress. mt.commt.com

Process Analytical Technology (PAT): Integrating these real-time analytical tools into the synthesis workflow enables precise control over the reaction, ensuring consistency, improving yield, and enhancing safety, especially when dealing with potent fluorinating agents. mt.com

These technologies provide the critical information needed to efficiently scale up reactions from the laboratory to industrial production. mt.com

Life Cycle Assessment and Environmental Impact of Perfluorinated Dibromoalkanes in Academic Research

The persistence of highly fluorinated compounds in the environment is a significant concern. societechimiquedefrance.frwikipedia.org Many of these "forever chemicals" are resistant to natural degradation processes due to the extreme stability of the C-F bond. nih.govwikipedia.orgnih.gov A Life Cycle Assessment (LCA) is a methodology used to evaluate the full environmental footprint of a chemical product, from raw material extraction to its final disposal. societechimiquedefrance.frnih.govacs.org

For academic research involving compounds like 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane, an LCA would assess:

Raw Material Sourcing: The environmental impact of obtaining fluorine, typically from minerals like calcium fluoride, and other starting materials. societechimiquedefrance.fr

Synthesis Process: The energy consumption, solvent use, and waste generated during the manufacturing process. nih.govacs.org

Use and Fate: The potential for release into the environment during laboratory use and the compound's ultimate persistence, bioaccumulation potential, and toxicity. nih.govsocietechimiquedefrance.fr

Understanding these factors is the first step toward designing more environmentally benign organofluorine compounds and processes.

Strategies for Circularity and Degradation in Organofluorine Chemistry

Addressing the environmental persistence of perfluorinated compounds requires a shift towards a circular economy model and the development of effective degradation strategies. societechimiquedefrance.frnih.gov

Future research in this area will focus on:

Designing for Degradation: While challenging for perfluorinated structures, research aims to incorporate chemical functionalities into molecules that make them more susceptible to microbial or chemical breakdown after their intended use. nih.govresearchgate.net

Advanced Degradation Technologies: Developing new methods, including chemical, photochemical, or enzymatic processes, that can effectively cleave the robust C-F bond, breaking down persistent organofluorine compounds into less harmful substances. nih.govresearchgate.net

Fluorine Recycling: Creating circular systems where fluorinated waste from industrial processes or end-of-life products is captured and reprocessed. nih.govacs.org This would not only mitigate environmental contamination but also reduce the demand for virgin fluorine resources.

Microorganisms have shown some ability to degrade certain organofluorine compounds, suggesting that bioremediation could be a potential, though challenging, pathway for managing fluorinated pollutants. nih.govresearchgate.net

Data Table for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 33619-78-2 |

| Molecular Formula | C₅H₄Br₂F₆ |

| Molecular Weight | 337.88 g/mol |

| Synonyms | 1,5-Dibromo-1H,1H,5H,5H-perfluoropentane |

Q & A

Q. What are the recommended safety protocols for handling 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane in laboratory settings?

This compound requires stringent safety measures due to its brominated and fluorinated structure. Key protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of volatile components.

- Storage : Store in a cool, dry area away from incompatible reagents (e.g., strong bases or oxidizing agents).

- Emergency Handling : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

Safety classifications for analogous dibromofluorocarbons (e.g., oral toxicity H302, skin irritation H315) suggest similar precautions .

Q. How can researchers synthesize and purify this compound?

A typical synthesis involves:

- Step 1 : Fluorination of pentane precursors using SF₄ or HF under controlled conditions to achieve hexafluorination.

- Step 2 : Bromination at terminal positions via radical-initiated reactions with Br₂ or N-bromosuccinimide (NBS) in CCl₄.

- Purification : Distillation under reduced pressure (e.g., Kugelrohr apparatus) followed by recrystallization from non-polar solvents (hexane/chloroform mixtures).

Analogs like 1,5-dibromopentane highlight the importance of temperature control (~0–5°C) to prevent polybromination .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹⁹F NMR (δ range: -70 to -120 ppm) identifies fluorinated positions, while ¹H/¹³C NMR resolves brominated termini.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical ~361.8 g/mol) and isotopic patterns for Br/F.

- IR : Peaks at 500–600 cm⁻¹ (C-Br stretch) and 1100–1250 cm⁻¹ (C-F stretch) validate functional groups.

Structural analogs emphasize cross-validation with X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. How do Br⋯Br and F⋯F interactions influence the crystal packing of this compound?

X-ray diffraction studies of related dibromohexafluorocarbons reveal:

- Br⋯Br interactions : Short contacts (~3.4 Å) contribute to layered packing, driven by halogen bonding.

- F⋯F interactions : Fluorine atoms form supramolecular networks (e.g., herringbone patterns) with van der Waals forces.

These interactions affect thermal stability and solubility. Computational modeling (e.g., Hirshfeld surface analysis) quantifies their relative contributions .

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

- SN2 Pathways : Bromine atoms at terminal positions undergo bimolecular substitution with strong nucleophiles (e.g., OH⁻, NH₃).

- Steric Effects : Fluorine atoms at positions 2,3,4 create steric hindrance, favoring SN1 mechanisms in polar solvents (e.g., DMSO).

Kinetic studies (e.g., Eyring plots) and isotopic labeling (e.g., deuterated analogs) help distinguish mechanisms. Contradictory data may arise from solvent polarity or temperature effects .

Q. How can factorial design optimize reaction conditions for derivatization?

A 2³ factorial design can assess variables:

- Factors : Temperature (25–60°C), solvent (THF vs. DMF), catalyst loading (0.1–1 mol%).

- Responses : Yield, purity, reaction time.

Regression models (e.g., ANOVA) identify significant interactions. For example, high temperature with DMF may accelerate side reactions, requiring trade-offs between yield and selectivity .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to biodegradation half-lives.

- Density Functional Theory (DFT) : Calculates bond dissociation energies to assess photolytic degradation pathways.

- ToxCast Data : Machine learning models (e.g., neural networks) predict endocrine disruption potential based on structural analogs.

Such methods prioritize experimental validation for regulatory compliance .

Notes on Data Contradictions

- Synthetic Yields : Discrepancies in bromination efficiency (e.g., 40–75%) may stem from trace moisture or light exposure.

- Crystal Data : Variability in Br⋯Br distances (~3.3–3.6 Å) reflects solvent-dependent polymorphism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.